Cabotegravir

Description

This compound is a prescription medicine approved by the U.S. Food and Drug Administration (FDA). It is approved as two different formulations under two different brand names for the following uses:

This compound oral tablet (brand name: Vocabria)

For the short-term treatment of HIV infection in adults who meet certain requirements, as determined by a health care provider. When used for HIV treatment, this compound is always used with the HIV medicine rilpivirine (brand name: Edurant).

For short-term PrEP to reduce the risk of HIV infection in adults and adolescents who weigh at least 77 lb (35 kg).

Long-acting injectable this compound (brand name: Apretude)

For HIV PrEP to reduce the risk of HIV infection in adults and adolescents who weigh at least 77 lb (35 kg).

This compound, or GSK1265744, is an HIV-1 integrase inhibitor that is prescribed with the non-nucleoside reverse transcriptase inhibitor, [rilpivirine]. Early research into this compound showed it had lower oral bioavailability than [dolutegravir]. The devlopment of this compound was later developed to create a long acting monthly intramuscular injection. this compound was granted FDA approval on 21 January 2021.

This compound is a Human Immunodeficiency Virus Integrase Strand Transfer Inhibitor. The mechanism of action of this compound is as a HIV Integrase Inhibitor, and Organic Anion Transporter 1 Inhibitor, and Organic Anion Transporter 3 Inhibitor.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

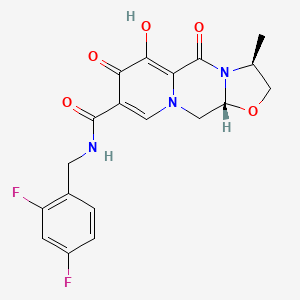

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWSTNLSLKSJPK-LKFCYVNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146982 | |

| Record name | GSK-1265744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051375-10-0 | |

| Record name | Cabotegravir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051375-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cabotegravir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cabotegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-1265744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S, 11AR)-N-[(2,4-DIFLUOROPHENYL) METHYL] - 6- HYDROXY-3-METHYL-5,7-DIOXO-2,3,5,7,11,11A- HEXADROOXAZOLO[3,2-A] PYRIDO[1,2-D]PYRAZINE-8-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CABOTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMH0132Z1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structural Nexus: A Technical Dissection of Cabotegravir and Dolutegravir

An In-depth Guide for Researchers and Drug Development Professionals

Cabotegravir and Dolutegravir represent significant advancements in antiretroviral therapy, serving as potent HIV-1 integrase strand transfer inhibitors (INSTIs). Their clinical success is deeply rooted in a shared molecular architecture, yet subtle structural distinctions dictate their unique pharmacokinetic profiles and clinical applications. This guide provides a detailed examination of their structural relationship, supported by comparative data, experimental methodologies, and logical diagrams.

Core Structural Framework: The Carbamoyl Pyridone Scaffold

Both this compound and Dolutegravir are second-generation INSTIs built upon a conserved tricyclic carbamoyl pyridone core.[1] This core is the pharmacophore essential for their mechanism of action. It features a critical triad of a β-hydroxyketone and a carboxamide, which acts as a powerful metal-chelating motif. This motif is responsible for binding to the two catalytic magnesium ions (Mg²⁺) within the active site of the HIV-1 integrase enzyme. By sequestering these essential cofactors, the drugs effectively inhibit the strand transfer step of viral DNA integration into the host genome, thereby halting viral replication.[2][3]

The foundational similarity extends to the (2,4-difluorophenyl)methyl]carbamoyl side chain. This group is crucial for establishing strong binding interactions within a hydrophobic pocket of the integrase enzyme, contributing to the high potency of both molecules.

The Defining Structural Divergence

The primary structural difference between this compound and Dolutegravir lies in the constitution of the third ring fused to the central pyridone.[1][4]

-

Dolutegravir incorporates a six-membered saturated morpholine-like ring . This is formed through the condensation of a key aldehyde intermediate with (R)-3-aminobutanol during its synthesis.[4][5]

-

This compound features a five-membered oxazolidinone ring . This variation is achieved by using (S)-2-aminopropan-1-ol (alaninol) in the corresponding cyclization step of its synthesis.[4][6]

This seemingly minor alteration from a six- to a five-membered ring system has profound implications for the molecule's three-dimensional shape and physicochemical properties. It is this modification that underpins this compound's distinct pharmacokinetic profile, particularly its lower oral bioavailability compared to Dolutegravir and its suitability for development as a long-acting injectable nanosuspension.[2][6]

Quantitative Data Comparison

The structural variations manifest in differing physicochemical and pharmacokinetic properties, which are summarized below.

Table 1: Physicochemical and Pharmacokinetic Properties

| Property | This compound | Dolutegravir |

| Molecular Formula | C₁₉H₁₇F₂N₃O₅[6] | C₂₀H₁₉F₂N₃O₅ |

| Molecular Weight | 405.36 g/mol | 419.38 g/mol |

| Oral Half-life | ~41 hours[7] | ~14 hours[7] |

| Injectable Half-life | 25 to 54 days[8] | Not Applicable |

| Metabolism | Primarily UGT1A1, some UGT1A9[9] | Primarily UGT1A1, secondary CYP3A4[9] |

| Drug Interactions | Minimal CYP involvement; potent UGT inducers must be avoided[8][9] | Potential interactions with CYP3A4 inducers/inhibitors[7] |

Table 2: In Vitro Antiviral Activity

| Assay Metric | This compound | Dolutegravir |

| IC₅₀ (Wild-Type HIV-1) | Sub-nanomolar range | 0.7 - 1.5 nM[10] |

| Protein-Adjusted IC₉₀ | 0.166 µg/mL | Not specified |

| Resistance Barrier | High, but resistance can emerge with treatment failure[9][11][12] | Very high, resistance is rare in treatment-naïve patients[13] |

Experimental Protocols

Representative Synthetic Pathway

The syntheses of both this compound and Dolutegravir often start from common precursors and diverge at a critical cyclization step.[4][14] A generalized protocol adapted from published routes is described.[5][15]

-

Pyridone Core Formation: A multi-component reaction starting from materials like methyl-4-methoxy acetoacetate and dimethylformamide dimethyl acetal (DMF-DMA) is used to construct a key vinylogous amide intermediate.[14]

-

Cyclization: This intermediate is reacted with dimethyl oxalate in the presence of a base (e.g., lithium methoxide) to form the di-ester pyridone core.[14]

-

Hydrolysis & Acetal Deprotection: Selective hydrolysis yields a carboxylic acid intermediate, which is then treated with an acid (e.g., MeSO₃H) to deprotect an acetal group, revealing a key aldehyde.[4]

-

Divergent Cyclocondensation:

-

Amidation: The carboxylic acid on the tricyclic core is activated (e.g., with EDCI or ethyl chloroformate) and coupled with 2,4-difluorobenzylamine to form the final amide side chain.[4][5]

-

Demethylation: A final demethylation step, often using a Lewis acid like lithium bromide (LiBr) or magnesium bromide (MgBr₂), reveals the active β-hydroxyketone pharmacophore to yield the final drug.[4]

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase.[16]

-

Component Preparation:

-

Enzyme: Recombinant full-length HIV-1 integrase is purified.

-

Substrates: An oligonucleotide mimicking the pre-processed viral DNA 3'-end (donor DNA) is labeled (e.g., with Biotin). A target oligonucleotide (target DNA) is also prepared.

-

Test Compounds: this compound and Dolutegravir are serially diluted in DMSO.

-

-

Reaction Setup: The assay is typically performed in a 96-well microplate.

-

To each well, add the reaction buffer (containing HEPES, MnCl₂ or MgCl₂, and DTT).

-

Add the test compound dilution or DMSO (for control).

-

Add the HIV-1 integrase enzyme and pre-incubate for 15-30 minutes at room temperature to allow compound binding.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the donor and target DNA substrates.

-

Incubate the plate for 1-2 hours at 37°C to allow the strand transfer reaction to proceed.

-

-

Detection and Quantification:

-

The plate is washed to remove unbound components.

-

The integrated product (biotinylated donor DNA joined to target DNA) is detected. A common method involves using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a colorimetric substrate (e.g., TMB).

-

The absorbance is read on a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. The IC₅₀ value (the concentration of drug that inhibits 50% of integrase activity) is determined by fitting the data to a dose-response curve.

Mechanism of Action: A Shared Pathway

Despite their structural differences, the mechanism of inhibition is identical. Both drugs function as interfacial inhibitors, binding at the dynamic interface between the viral DNA ends and the integrase enzyme.

Conclusion

This compound is a direct structural analogue of Dolutegravir, sharing the same essential pharmacophore responsible for potent HIV-1 integrase inhibition. The deliberate modification of a single fused ring—from a six-membered to a five-membered system—is a prime example of strategic medicinal chemistry. This change preserves the core mechanism of action while dramatically altering the molecule's pharmacokinetic properties, enabling the development of this compound as the first long-acting injectable antiretroviral for both treatment and prevention of HIV-1 infection. Understanding this precise structural relationship is key to appreciating the continued evolution and refinement of antiretroviral drug design.

References

- 1. tandfonline.com [tandfonline.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. WO2016113372A1 - Processes for preparing dolutegravir and this compound and analogues thereof - Google Patents [patents.google.com]

- 6. This compound | C19H17F2N3O5 | CID 54713659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. This compound: a novel HIV integrase inhibitor combined with rilpivirine as the first long-acting injectable program for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased incidence of emergent integrase drug resistance with this compound versus dolutegravir in randomised switching trials [natap.org]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. Efficacies of this compound and Bictegravir against drug-resistant HIV-1 integrase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro assays for activities of retroviral integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Preclinical Development of Long-Acting Injectable Cabotegravir

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of long-acting injectable (LAI) Cabotegravir, a significant advancement in HIV-1 treatment and prevention. This compound is a potent integrase strand transfer inhibitor (INSTI) that has been successfully formulated as a long-acting nanosuspension for intramuscular injection, offering a less frequent dosing alternative to daily oral therapies.[1][2] This document details the formulation, mechanism of action, and the extensive preclinical evaluation that established the foundation for its clinical use.

Formulation and Manufacturing

The development of a long-acting injectable formulation of this compound was driven by its unique physicochemical and pharmacokinetic properties.[1] The goal was to create a stable, injectable suspension that would slowly release the drug over an extended period, maintaining therapeutic concentrations in the body.

Formulation Characteristics this compound LAI is a sterile aqueous nanosuspension.[1][2] The active pharmaceutical ingredient is the free acid form of this compound, which is milled into crystalline nanoparticles.[1][2] This nanosuspension is designed for intramuscular administration.[1]

| Parameter | Specification | Source |

| Drug Substance | This compound (free acid) | [1][2] |

| Formulation Type | Sterile aqueous nanosuspension | [1][2] |

| Concentration | 200 mg/mL | [1][2] |

| Particle Size | Target average of ~200 nm | [1][2] |

| Excipients | Mannitol, Polysorbate 20, Polyethylene Glycol 3350 | [1] |

| Sterilization | Terminal gamma irradiation | [1][2] |

Manufacturing Process The manufacturing process is a critical aspect of producing a consistent and effective nanosuspension.

Caption: Overview of the this compound LAI manufacturing process.

Experimental Protocol: Wet-Bead Milling The core of the manufacturing process is conventional wet-bead milling.[1]

-

Preparation: The sterile this compound drug substance is combined with an aqueous solution containing mannitol, polysorbate 20, and polyethylene glycol 3350.[1]

-

Milling: The mixture is introduced into a milling chamber containing milling media (beads). The high-energy impact and shear forces generated by the movement of the beads reduce the particle size of the this compound crystals.

-

Monitoring: The particle size distribution is monitored throughout the process until the target average particle size of approximately 200 nm is achieved.[1][2]

-

Final Steps: The resulting nanosuspension is then filled into sterile glass vials, which are stoppered, sealed, and terminally sterilized using gamma irradiation at a dose of 25 kGy.[1]

Mechanism of Action: Integrase Strand Transfer Inhibition

This compound's antiviral activity stems from its function as an integrase strand transfer inhibitor (INSTI).[3][4] It targets the HIV-1 integrase enzyme, which is crucial for the replication of the virus.[3][4]

HIV Replication and the Role of Integrase After an HIV-1 particle enters a host cell (like a CD4+ T-cell), its RNA genome is reverse-transcribed into double-stranded DNA.[3][5] This viral DNA must then be integrated into the host cell's genome to enable the production of new viral particles.[3][5] The HIV integrase enzyme catalyzes this integration process in two main steps: 3'-processing and strand transfer. This compound specifically blocks the strand transfer step.[3][5]

Caption: this compound's mechanism of action within the HIV-1 replication cycle.

By binding to the active site of the integrase enzyme, this compound prevents the covalent insertion of viral DNA into the host chromosome.[3] This effectively halts the replication process, leading to a reduction in viral load.[3]

Preclinical Pharmacokinetics

Preclinical pharmacokinetic (PK) studies in animal models were essential to understand the absorption, distribution, metabolism, and excretion of this compound LAI and to establish a potential dosing regimen for human trials. Non-human primates, specifically macaques, were key models.

Key Findings from Animal PK Studies Studies in macaques demonstrated that intramuscular administration of this compound LAI resulted in prolonged plasma exposure.[6] A single injection could maintain plasma concentrations above the protein-adjusted 90% inhibitory concentration (PA-IC90), a key threshold for antiviral efficacy, for several weeks.[2][7]

| Animal Model | Dose (IM) | Key Pharmacokinetic Parameter | Result | Source |

| Rhesus Macaques | 50 mg/kg | Mean Plasma Concentration at Challenge | 2.97 µg/mL (in protected animals) | [8] |

| Rhesus Macaques | 50 mg/kg (single dose) | Time to Cmax | ~7 days | N/A |

| Rhesus Macaques | 50 mg/kg (single dose) | Apparent Half-life | ~20-30 days | N/A |

| Pigtailed Macaques | N/A | Protection from SHIV | Demonstrated efficacy | [6] |

Note: Specific Cmax, AUC, and half-life values from preclinical macaque studies are not consistently detailed in the provided search results. The table reflects the available data.

The long elimination half-life of approximately 40 days observed in early human studies, which was predicted by preclinical models, is a cornerstone of its long-acting profile, allowing for dosing intervals of a month or longer.[1][2]

Caption: Typical experimental workflow for a preclinical pharmacokinetic study.

Experimental Protocol: In Vivo Pharmacokinetic Study in Macaques

-

Animal Model: Adult male or female rhesus macaques (Macaca mulatta) are selected. Animals are housed according to IACUC-approved protocols.[8]

-

Dosing: A single dose of this compound LAI nanosuspension (e.g., 50 mg/kg) is administered via intramuscular injection into the gluteal muscle.[8]

-

Blood Collection: Blood samples (e.g., 1-2 mL) are collected from a peripheral vein at multiple time points post-dose (e.g., pre-dose, 1, 3, 7, 14, 28, 42, 56 days). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Processing: Samples are centrifuged to separate plasma, which is then harvested and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The resulting concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and apparent terminal half-life (t1/2).

Preclinical Efficacy for Pre-Exposure Prophylaxis (PrEP)

The potential of this compound LAI as a pre-exposure prophylaxis (PrEP) agent was rigorously tested in macaque models of HIV transmission.[7][8] These studies were crucial for demonstrating protective efficacy and for establishing target drug concentrations for clinical trials.

Macaque Challenge Studies Macaque models have been instrumental in evaluating PrEP candidates.[7] For this compound LAI, these studies involved administering the drug to macaques and then challenging them with repeated exposures to a simian-human immunodeficiency virus (SHIV).

| Animal Model | Challenge Route | This compound LAI Dose (IM) | Efficacy Outcome | Source |

| Rhesus Macaques | Intravenous SIVmac251 | 50 mg/kg (single or repeated dose) | 15 out of 16 animals protected (high protective efficacy) | [8] |

| Macaques | Rectal SHIV | N/A | Complete protection demonstrated | [6] |

| Macaques | Vaginal SHIV | N/A | Complete protection demonstrated | [6][7] |

These studies demonstrated that this compound LAI provided a high level of protection against intravenous and mucosal (rectal and vaginal) viral challenges.[7][8] The mean plasma this compound concentration in the protected animals was found to be significantly above the PA-IC90, providing a target for human studies.[8]

Experimental Protocol: Macaque PrEP Efficacy Study (Rectal Challenge)

-

Animal Model: Sexually mature male rhesus macaques are used.

-

Drug Administration: Animals receive intramuscular injections of this compound LAI (e.g., 50 mg/kg) at specified intervals (e.g., every 4 or 8 weeks). A control group receives a placebo injection.

-

Viral Challenge: Beginning after drug administration, animals are challenged weekly with a low dose of SHIV (e.g., SHIV162p3) administered intrarectally.

-

Monitoring for Infection: Weekly blood samples are collected and tested for the presence of viral RNA using RT-PCR to determine infection status. Animals are monitored for signs of infection for the duration of the study.

-

Endpoint: The primary endpoint is the prevention of sustained viremia. The efficacy is calculated by comparing the number of infections in the this compound group versus the placebo group.

-

Pharmacokinetic Correlation: this compound plasma concentrations are measured at the time of each viral challenge to correlate drug exposure with protection.

Preclinical Safety and Toxicology

Comprehensive toxicology and safety pharmacology studies were conducted to identify potential risks before moving to human trials. These studies evaluated the effects of this compound LAI in various animal models.

Key Safety Findings In general, this compound LAI was found to be well-tolerated in preclinical studies.[9] The most common finding was the occurrence of injection site reactions (ISRs), which were typically mild to moderate and transient.[9]

| Study Type | Animal Model | Key Findings | Source |

| General Toxicology | Rodents, Non-human primates | Generally well-tolerated; primary finding was injection site reactions (inflammation, granuloma formation). | N/A |

| Reproductive Toxicology | Pregnant Rabbits | No drug-related fetal toxicities at doses up to 2000 mg/kg/day. | [6] |

| Reproductive Toxicology | Pregnant Rats | At high doses (1000 mg/kg/day), delayed parturition and increased stillbirths/neonatal deaths were observed. This exposure was 28 times the recommended human dose. | [6] |

Note: Specific details on general toxicology studies are limited in the search results, but injection site reactions are a consistently noted finding for long-acting injectables.

Experimental Protocol: Repeat-Dose Toxicology Study

-

Species Selection: Two species are typically used, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey).

-

Dose Groups: Animals are assigned to multiple dose groups, including a control group (vehicle only) and at least three escalating dose levels of this compound LAI.

-

Administration: The drug is administered intramuscularly at regular intervals (e.g., monthly) for a specified duration (e.g., 3 to 9 months).

-

Monitoring: Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and behavior.

-

Clinical Pathology: Periodic blood and urine samples are collected to assess hematology, clinical chemistry, and urinalysis parameters.

-

Terminal Procedures: At the end of the study, a full necropsy is performed. Organs are weighed, and a comprehensive set of tissues is collected for microscopic examination (histopathology) to identify any target organ toxicity. Special attention is paid to the injection sites.

Conclusion

The preclinical development of long-acting injectable this compound provided a robust foundation of evidence supporting its advancement into human clinical trials. The innovative nanosuspension formulation successfully achieved a long-acting pharmacokinetic profile in animal models.[1] Efficacy studies in non-human primates demonstrated a high degree of protection against HIV transmission via multiple routes, establishing critical exposure targets for PrEP.[7][8] The comprehensive safety evaluation identified a manageable safety profile, with injection site reactions being the primary finding.[9] Collectively, these preclinical data were pivotal in the successful clinical development and ultimate regulatory approval of this compound LAI as a transformative option for both the treatment and prevention of HIV-1 infection.[10]

References

- 1. Formulation and pharmacology of long-acting this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound sodium? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. Long-Acting this compound for HIV/AIDS Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Pharmacokinetic Dose-Optimization Study of this compound and Bictegravir in a Mouse Pregnancy Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-acting Injectable this compound for the Prevention of HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Long-Acting Injection Protects Macaques against Intravenous Challenge with SIVmac251 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Cabotegravir's Engagement with the HIV-1 Integrase Active Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabotegravir (CAB), an integrase strand transfer inhibitor (INSTI), is a cornerstone in the modern management and prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Its high potency and long-acting formulation have revolutionized treatment paradigms. This technical guide provides an in-depth exploration of the core of this compound's efficacy: its binding affinity to the active site of the HIV-1 integrase (IN) enzyme. Understanding the quantitative, mechanistic, and structural determinants of this interaction is paramount for ongoing drug development efforts and for combating the emergence of drug resistance.

Quantitative Analysis of this compound's Binding Affinity

The interaction between this compound and the HIV-1 integrase has been quantified using various biochemical and cell-based assays. The following tables summarize the key inhibitory and binding parameters, offering a comparative view of this compound's potency against wild-type and mutant HIV-1 strains.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 | 0.2 nM | Peripheral Blood Mononuclear Cells (PBMCs) | [1] |

| IC50 | ~0.22 nmol/l | Various clades of HIV-1 | [2] |

| Protein-Adjusted IC90 (PA-IC90) | 166 ng/mL | Human Serum | [1] |

| EC50 | 0.56 ± 0.26 nM | HTLV-1 transmission in tissue culture | [3] |

Table 2: Dissociation Half-Life of this compound from HIV-1 Integrase-DNA Complexes

| INSTI | Dissociation Half-Life (t1/2) | Reference |

| This compound (CAB) | 51 h | [4] |

| Dolutegravir (DTG) | 71-96 h | [4] |

| Bictegravir (BIC) | 135-163 h | [4] |

Table 3: Fold Change in this compound IC50 for Resistant HIV-1 Integrase Mutants

| Integrase Mutation(s) | Fold Change in IC50 | Reference |

| L74M/G140A/Q148R | 53.2 | [5] |

| L74M/G140C/Q148R | 220.3 | [5] |

| E138K/G140C/Q148R | 134.2 | [5] |

| Q148R | 2.4 | [5] |

| N155H | 2.7 | [5] |

| G118R | 4.2 | [5] |

| R263K | 2.2 | [5] |

| Multiple RAMs (Double) | 9.5 (mean) | [6] |

| Multiple RAMs (Triple) | 47.0 (mean) | [6] |

Mechanism of Action: Inhibition of Strand Transfer

This compound exerts its antiviral effect by targeting the strand transfer step of HIV-1 integration.[7] This critical process, catalyzed by the viral integrase enzyme, involves the insertion of the reverse-transcribed viral DNA into the host cell's genome. By binding to the active site of the integrase, specifically within the intasome complex (a stable complex of integrase and viral DNA ends), this compound prevents the covalent linkage of the viral DNA to the host chromosome.[8] This effectively halts the viral replication cycle.

The binding of this compound is facilitated by the chelation of two essential magnesium ions within the integrase active site.[9] This interaction displaces the reactive 3'-hydroxyl group of the viral DNA, preventing the nucleophilic attack on the host DNA that is necessary for strand transfer.[1]

Experimental Protocols

The quantitative data presented in this guide are derived from sophisticated biochemical and cell-based assays. Below are detailed methodologies for key experiments used to characterize the binding affinity of this compound.

In Vitro Integrase Strand Transfer Assay

This assay directly measures the ability of an inhibitor to block the strand transfer reaction catalyzed by purified recombinant HIV-1 integrase.

Materials:

-

Purified recombinant HIV-1 integrase protein.

-

Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends, typically with one strand labeled (e.g., with 32P or a fluorescent tag).

-

A target DNA substrate (e.g., a plasmid or a specific oligonucleotide).

-

Assay buffer containing a divalent cation (e.g., Mg2+ or Mn2+), DTT, and a non-ionic detergent.

-

This compound or other test compounds at various concentrations.

-

Quenching solution (e.g., EDTA).

-

Gel electrophoresis apparatus and imaging system.

Protocol:

-

Reaction Setup: In a microcentrifuge tube or microplate well, combine the assay buffer, labeled viral DNA substrate, and target DNA.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

-

Enzyme Initiation: Initiate the reaction by adding a pre-determined concentration of purified HIV-1 integrase.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for the strand transfer reaction to occur.

-

Quenching: Stop the reaction by adding a quenching solution containing EDTA to chelate the divalent cations essential for integrase activity.

-

Analysis: Analyze the reaction products by gel electrophoresis. The strand transfer products will have a different mobility than the unreacted substrates.

-

Quantification: Quantify the amount of strand transfer product in each reaction using an appropriate imaging system (e.g., phosphorimager for 32P or a fluorescence scanner).

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This high-throughput assay measures the binding of a small fluorescently labeled molecule (tracer) to a larger protein. Inhibition of this interaction by a test compound results in a decrease in the polarization of the emitted light.

Materials:

-

Purified recombinant HIV-1 integrase protein.

-

A fluorescently labeled oligonucleotide that mimics a viral DNA end (the "tracer").

-

Assay buffer.

-

This compound or other test compounds at various concentrations.

-

A microplate reader capable of measuring fluorescence polarization.

Protocol:

-

Tracer-Integrase Binding: In a microplate well, mix a fixed concentration of the fluorescent tracer with varying concentrations of HIV-1 integrase to determine the optimal concentration of integrase that gives a stable and significant polarization signal.

-

Competition Assay Setup: In separate wells of a microplate, add the assay buffer, the predetermined optimal concentration of HIV-1 integrase, and the fluorescent tracer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: The binding of the tracer to the integrase results in a high polarization value. In the presence of an inhibitor that competes for the same binding site, the tracer is displaced, leading to a decrease in polarization. Plot the change in polarization against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound's potent inhibition of the HIV-1 integrase is the result of its high-affinity binding to the enzyme's active site, effectively preventing the crucial strand transfer step in viral replication. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview of this interaction. A thorough understanding of the molecular basis of this compound's action is essential for the development of next-generation INSTIs and for designing strategies to overcome the challenge of drug resistance. Further research to determine the precise kinetic and thermodynamic parameters of this compound's binding, such as Ki and Kd values, will provide even deeper insights into its mechanism of action.

References

- 1. Long-Acting this compound for HIV/AIDS Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, the Long-Acting Integrase Strand Transfer Inhibitor, Potently Inhibits Human T-Cell Lymphotropic Virus Type 1 Transmission in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Assessing phenotypic effect of integrase strand-transfer inhibitor (INSTI)-based resistance substitutions associated with failures on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. io.nihr.ac.uk [io.nihr.ac.uk]

- 8. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Active site binding modes of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Efficacy of Cabotegravir Against Diverse HIV-1 Subtypes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antiviral activity of Cabotegravir, a second-generation integrase strand transfer inhibitor (INSTI), against a spectrum of Human Immunodeficiency Virus Type 1 (HIV-1) subtypes. This document synthesizes key quantitative data, details common experimental methodologies, and visually represents both the mechanism of action and experimental workflows to support ongoing research and development in antiretroviral therapy.

Executive Summary

This compound demonstrates potent in vitro antiviral activity across various HIV-1 subtypes, with 50% effective concentrations (EC50) typically in the low nanomolar range.[1] Its primary mechanism of action involves the inhibition of the HIV-1 integrase enzyme, a critical component of the viral replication cycle.[2] While generally effective against a wide array of viral clades, certain resistance-associated mutations, particularly in combination, can reduce its susceptibility. This guide presents a consolidation of publicly available data on its performance against different HIV-1 subtypes and the impact of specific genetic variations.

Data on Antiviral Activity

The in vitro potency of this compound has been evaluated against numerous laboratory-adapted strains and clinical isolates of HIV-1. The following tables summarize the available quantitative data, primarily focusing on EC50 values, which represent the concentration of the drug required to inhibit 50% of viral replication in cell culture.

Table 1: In Vitro Activity of this compound against Wild-Type HIV-1 Subtypes

| HIV-1 Subtype | Isolate/Strain | Cell Line | Assay Type | EC50 (nM) | Reference |

| Subtype A | 92UG029 | TZM-bl | Single-cycle | 2.2 | [1] |

| Subtype B | NL4-3 | TZM-bl | Single-cycle | 1.8 | [1] |

| Subtype C | 92BR025 | TZM-bl | Single-cycle | 1.3 | [1] |

| Subtype D | 92UG021 | TZM-bl | Single-cycle | 1.7 | [1] |

| Group O | MVP5180-91 | TZM-bl | Single-cycle | 1.9 | [1] |

Table 2: Impact of Integrase Resistance-Associated Mutations (RAMs) on this compound Activity

| HIV-1 Subtype | Integrase Mutation(s) | Fold Change in EC50 | Reference |

| Subtype B | L74I/Q148R | 4.4 | [3][4] |

| Subtype A6 | L74I/Q148R | 4.1 | [3][4] |

| Subtype B | G140S/Q148H | <7 | [5] |

| Subtype D | E138K/G140A/S147G/Q148K | 429-1000 | [6] |

Mechanism of Action

This compound targets the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[2] By binding to the active site of the integrase, this compound blocks the strand transfer step of integration, thereby preventing the establishment of a productive infection.

Caption: Mechanism of this compound as an HIV-1 Integrase Inhibitor.

Experimental Protocols

The in vitro antiviral activity of this compound is typically assessed using cell-based assays. The following outlines a general methodology for these key experiments.

Cells and Viruses

-

Cell Lines: Commonly used cell lines include TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase reporter genes. Peripheral blood mononuclear cells (PBMCs) are also used to assess antiviral activity in primary cells.

-

Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., NL4-3 for subtype B) or clinical isolates from different subtypes are propagated in permissive cell lines (e.g., MT-2 cells) or activated PBMCs. The viral titer is determined, often by measuring the p24 antigen concentration or by a tissue culture infectious dose 50 (TCID50) assay.

Single-Cycle Infectivity Assay

This assay measures the ability of a drug to inhibit a single round of viral replication.

-

Cell Plating: TZM-bl cells are seeded in 96-well plates and incubated overnight.

-

Drug Dilution: this compound is serially diluted to a range of concentrations.

-

Infection: The virus stock is added to the cells in the presence of varying concentrations of this compound.

-

Incubation: The plates are incubated for approximately 48 hours.

-

Data Readout: The extent of viral infection is quantified by measuring the activity of the reporter gene (e.g., luciferase or β-galactosidase).

-

Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Multi-Cycle (Spreading) Infection Assay

This assay evaluates the effect of the drug on multiple rounds of viral replication.

-

Cell Preparation: PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

-

Infection: Stimulated PBMCs are infected with the virus stock at a low multiplicity of infection (MOI).

-

Drug Addition: After a short incubation period to allow for viral entry, the cells are washed and cultured in the presence of serial dilutions of this compound.

-

Monitoring: The supernatant is collected at multiple time points (e.g., days 3, 5, and 7 post-infection).

-

Data Readout: Viral replication is quantified by measuring the p24 antigen concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The EC50 is determined by analyzing the inhibition of p24 production at a specific time point.

Caption: General workflow for in vitro antiviral activity assessment.

Conclusion

The available in vitro data robustly support the potent antiviral activity of this compound against a range of HIV-1 subtypes. While the emergence of resistance remains a consideration, particularly with specific combinations of integrase mutations, this compound's high potency makes it a critical component of both treatment and prevention strategies for HIV-1. Further research into its activity against a broader array of circulating recombinant forms and in the context of diverse genetic backgrounds will continue to refine our understanding of its clinical utility.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Profile of this compound and its potential in the treatment and prevention of HIV-1 infection: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Integrase Sequences from HIV-1 Subtypes A6/A1 on the In Vitro Potency of this compound or Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Integrase Sequences from HIV-1 Subtypes A6/A1 on the In Vitro Potency of this compound or Rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Rilpivirine concentrations and HIV-1 RNA suppression in genital fluids and rectum in people with HIV on long-acting intramuscular this compound plus Rilpivirine antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comparative Pharmacokinetic Profile of Oral versus Long-Acting Injectable Cabotegravir: A Technical Guide

Introduction

Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) integral to modern HIV-1 treatment and prevention strategies.[1][2] It is uniquely available in two distinct formulations: a daily oral tablet (Vocabria®) and a long-acting injectable (LAI) nanosuspension (Apretude® for PrEP, and in combination with rilpivirine as Cabenuva® for treatment).[1][2] The oral formulation is often used as a short-term lead-in to assess tolerability before initiating the LAI regimen, which offers a significant advantage by replacing the need for daily adherence with injections administered monthly or every two months.[3][4] This guide provides an in-depth comparison of the pharmacokinetic (PK) profiles of these two formulations, details the experimental methodologies from pivotal clinical trials, and visualizes key pathways and workflows relevant to its clinical development.

Pharmacokinetic Data Presentation

The pharmacokinetic profiles of oral and long-acting injectable this compound differ substantially due to their distinct routes of administration and formulation characteristics. Oral this compound provides rapid absorption and relatively short-lived exposure, whereas the LAI formulation creates a depot for slow, sustained release, resulting in a significantly longer half-life.[1][5]

Table 1: Pharmacokinetic Parameters of Oral this compound (30 mg, Once Daily)

| Parameter | Geometric Mean (Unit) | Key Observations |

| Cmax (Maximum Concentration) | 8.0 - 10.4 µg/mL[5][6] | Peak concentrations are reached relatively quickly. |

| Tmax (Time to Cmax) | 2.0 - 3.0 hours[7] | Rapid absorption following oral administration. |

| AUCtau (Area Under the Curve) | 145 µg·h/mL[6] | Represents total drug exposure over a 24-hour dosing interval at steady state. |

| Ctau (Trough Concentration) | 4.6 µg/mL[6] | The lowest concentration before the next dose. |

| Half-life (t½) | ~40 hours[6] | Allows for once-daily dosing. Steady state is typically achieved within 7 days.[6] |

Data compiled from studies in healthy adults and HIV-negative men. Parameters reflect steady-state conditions unless otherwise noted.

Table 2: Pharmacokinetic Parameters of Long-Acting Injectable this compound (600 mg, IM Gluteal Injection)

| Parameter | Geometric Mean (Unit) | Key Observations |

| Cmax (Maximum Concentration) | 3.38 - 3.7 µg/mL[5][8] | Cmax is significantly lower than the oral formulation, reflecting slow absorption from the depot.[5] |

| Tmax (Time to Cmax) | ~7 days (166 hours)[8] | The peak concentration is reached much later compared to the oral dose. |

| Concentration at Week 4 | 1.43 - 2.56 µg/mL[8][9] | Concentrations remain well above the protein-adjusted 90% inhibitory concentration (PA-IC90) of 0.166 µg/mL.[5][10] |

| Concentration at Week 8 | ~1.3 µg/mL (estimated) | Trough concentrations are maintained above therapeutic targets with bimonthly dosing. |

| Half-life (t½) | ~40 - 53 days[1][11] | The extremely long half-life is the cornerstone of the long-acting formulation, enabling infrequent dosing.[1] |

Data compiled from studies involving single and repeat doses in healthy adults and HIV-negative individuals. The LAI formulation exhibits absorption-limited ("flip-flop") kinetics.

Experimental Protocols and Methodologies

The pharmacokinetic data presented are derived from rigorously designed clinical trials. The methodologies employed in these key studies, such as HPTN 083 and LATTE-2, provide the foundation for our understanding of this compound's behavior in the body.

Pivotal Clinical Trial Methodology: HPTN 083

The HPTN 083 trial was a phase 2b/3 study that evaluated the safety and efficacy of LAI this compound for HIV pre-exposure prophylaxis (PrEP) in cisgender men and transgender women who have sex with men.[12][13]

-

Study Design: This was a double-blind, double-dummy, randomized, active-controlled trial.[12] Participants were randomized to receive either active LAI this compound with a placebo oral tablet or active daily oral tenofovir disoproxil fumarate/emtricitabine (TDF/FTC) with a placebo injection.[12]

-

Dosing Regimen:

-

Oral Lead-in Phase (5 weeks): Participants in the this compound arm received a daily oral dose of 30 mg this compound to assess tolerability.[13]

-

Injection Phase (up to 148 weeks): This phase began with an initial 600 mg intramuscular (IM) injection of this compound, followed by a second 600 mg injection 4 weeks later. Subsequent 600 mg injections were administered every 8 weeks.[14]

-

-

Pharmacokinetic Sampling: Serial plasma samples were collected at predefined intervals throughout the study. This included intensive sampling after the first injection and trough concentration measurements before each subsequent injection to characterize the PK profile over time.[5]

-

Bioanalytical Method: this compound concentrations in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pivotal Clinical Trial Methodology: LATTE-2

The LATTE-2 trial was a phase 2b, open-label, non-inferiority study designed to evaluate the efficacy, safety, and tolerability of LAI this compound plus LAI rilpivirine for maintaining virologic suppression in adults with HIV-1.[15][16]

-

Study Design: The study featured an induction-maintenance design.[17]

-

Dosing Regimen:

-

Induction Phase (20 weeks): All participants initiated treatment with a daily oral regimen of this compound (30 mg) plus two nucleoside reverse-transcriptase inhibitors (abacavir/lamivudine).[15][16]

-

Maintenance Phase (from Week 20): Participants who achieved viral suppression (HIV-1 RNA <50 copies/mL) were randomized (2:2:1) to one of three arms:

-

-

Pharmacokinetic Sampling: Blood samples for PK analysis were collected throughout the maintenance phase, typically as trough samples just before the next scheduled injection, to ensure concentrations remained within the therapeutic window.

-

Bioanalytical Method: Plasma concentrations of this compound were determined using validated LC-MS/MS assays.

Mandatory Visualizations

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver via glucuronidation, a phase II metabolic reaction.[18] The principal enzyme responsible for this process is Uridine 5'-diphospho-glucuronosyltransferase 1A1 (UGT1A1), with a minor contribution from UGT1A9.[1][18] This pathway converts this compound into an inactive ether glucuronide metabolite, which is more water-soluble and can be readily excreted, primarily in the urine.[7][18] This metabolic profile means this compound has a low potential for clinically significant drug-drug interactions involving the cytochrome P450 (CYP) enzyme system.[1]

Clinical Trial Workflow: Oral Lead-In to LAI Dosing

The clinical development and approved use of LAI this compound often involves an optional oral lead-in (OLI) period.[4][19] This strategy allows clinicians to assess the safety and tolerability of this compound before committing a patient to a long-acting formulation from which the drug cannot be quickly withdrawn.[3] Recent studies have shown that the OLI is optional and that a direct-to-inject approach is also safe and effective.[4][9]

References

- 1. Formulation and pharmacology of long-acting this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Long-Term Efficacy, Safety, and Durability of this compound and Rilpivirine as 2-Drug Oral Maintenance Therapy After 6 Years of Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of patient characteristics and oral lead-in on long-acting this compound and rilpivirine pharmacokinetics and outcomes in people with HIV: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. natap.org [natap.org]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Evaluation of long-acting this compound safety and pharmacokinetics in pregnant women in eastern and southern Africa: a secondary analysis of HPTN 084 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Human Immunodeficiency Virus (HIV) Infection in Cisgender Men and Transgender Women Who Have Sex With Men Receiving Injectable this compound for HIV Prevention: HPTN 083 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy, safety, tolerability, and pharmacokinetics of long-acting injectable this compound for HIV pre-exposure prophylaxis in transgender women: a secondary analysis of the HPTN 083 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Long-acting intramuscular this compound and rilpivirine in adults with HIV-1 infection (LATTE-2): 96-week results of a randomised, open-label, phase 2b, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Discovery and Synthesis of Cabotegravir (GSK1265744): A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Clinical Development of a Long-Acting HIV Integrase Inhibitor

Cabotegravir (GSK1265744) represents a significant advancement in the field of antiretroviral therapy, offering a long-acting injectable option for both the treatment and prevention of Human Immunodeficiency Virus type 1 (HIV-1) infection. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

This compound, a potent integrase strand transfer inhibitor (INSTI), was developed by ViiV Healthcare.[1][2] It is a structural analogue of dolutegravir and is designed to block the HIV replication cycle by preventing the integration of viral DNA into the host cell's genome.[2][3] A key innovation in the development of this compound was its formulation as a long-acting nanosuspension for intramuscular injection, allowing for extended dosing intervals and addressing the challenge of daily pill burden for individuals with HIV.[4][5]

Mechanism of Action: HIV Integrase Inhibition

This compound targets the HIV-1 integrase enzyme, which is essential for the virus to replicate.[3][6] The mechanism involves the chelation of metal ions (Mg2+) in the active site of the integrase, which blocks the strand transfer step of viral DNA integration into the host genome.[7][8] This action effectively halts the viral life cycle.[3]

Synthesis of this compound (GSK1265744)

A novel and highly diastereoselective synthesis of this compound has been developed, focusing on the efficient construction of the densely functionalized pyridinone core and stereocontrol of the acyl oxazolidine moiety.[7][8][9] This process represents a significant improvement over earlier synthetic routes.

Synthetic Workflow Overview

The synthesis can be broadly categorized into the formation of the key pyridinone intermediate followed by the diastereoselective cyclization and final amidation.

Experimental Protocol: Diastereoselective Synthesis

The following protocol is a synthesized representation of the key steps described in the literature.[7][8][9]

Step 1: Formation of the Pyridinone Core

-

A tertiary vinylogous amide is reacted with an oxalate derivative to construct the pyranone ring.

-

The pyranone is then converted to the central pyridinone ring. This avoids the use of toxic heavy metals seen in previous syntheses that started from maltol.[8]

Step 2: Acetal Deprotection and Diastereoselective Ring Closure

-

The acetal protecting group on the pyridinone intermediate is removed under anhydrous acidic conditions (e.g., acetic acid and a catalytic amount of methanesulfonic acid).[10]

-

Excess alaninol is added to quench the acid and facilitate the ring closure.

-

The diastereoselectivity of this step is crucial and is managed by kinetic control, exploiting the molecule's ability to chelate with Mg2+.[7][8] This results in a high diastereomeric ratio (e.g., ~30:1).[10]

Step 3: Final Amidation

-

The resulting tricyclic carboxylic acid intermediate is activated.

-

Amidation with 2,4-difluorobenzylamine yields the final this compound molecule.

Quantitative Data

In Vitro Antiviral Activity

This compound demonstrates potent activity against a broad range of HIV-1 subtypes.

| Assay Type | Virus/Cell Line | IC50 / EC50 (nM) | Reference(s) |

| Integrase Strand Transfer | Recombinant HIV-1 Integrase | 3.0 | [11][12] |

| Antiviral Activity | HIV-1 ADA in PBMCs | 2.5 | [11][12] |

| Antiviral Activity | HIV-1 Ba-L in PBMCs | 0.22 | [11] |

| Antiviral Activity | HIV-1 NL432 in PBMCs | 0.34 | [11] |

| Antiviral Activity | HIV-1 NL432 in MT-4 cells | 0.57 - 1.3 | [11] |

Pharmacokinetic Properties

This compound's pharmacokinetic profile is characterized by its long half-life, particularly in its injectable formulation.

| Parameter | Route of Administration | Value | Reference(s) |

| Oral Half-life | Oral | 32 hours | [4] |

| Injectable Half-life | Intramuscular (nanosuspension) | 25 to 54 days | [4] |

| Plasma Clearance (Monkeys) | - | 0.32 ml/min/kg | [13] |

| Oral Bioavailability | Oral | Lower than dolutegravir | [1][14] |

Clinical Development and Efficacy

This compound has been rigorously evaluated in several key clinical trials for both HIV treatment and pre-exposure prophylaxis (PrEP).

Clinical Trial Workflow: HPTN 083 & HPTN 084

The HPTN 083 and 084 trials were pivotal in demonstrating the efficacy of long-acting injectable this compound for PrEP.

Experimental Protocols: HPTN 083 and HPTN 084 Trials

HPTN 083

-

Objective: To evaluate the safety and efficacy of long-acting injectable this compound (CAB LA) compared to daily oral tenofovir/emtricitabine (TDF/FTC) for HIV prevention in cisgender men and transgender women who have sex with men.[15]

-

Design: A phase 2b/3 randomized, controlled, double-blind, double-dummy study.[15]

-

Procedure: Participants were randomized to receive either CAB LA (injected every 8 weeks after an initial 4-week interval) with a daily oral placebo, or daily oral TDF/FTC with placebo injections.[15] An oral lead-in with this compound was used to assess tolerability.

-

Primary Endpoint: Incident HIV infections.[15]

HPTN 084

-

Objective: To evaluate the safety and efficacy of CAB LA compared to daily oral TDF/FTC for HIV prevention in cisgender women.[16]

-

Design: A phase 3 randomized, double-blind, double-dummy, active-controlled superiority trial.[9]

-

Procedure: Similar to HPTN 083, participants were randomized to receive either CAB LA with a daily oral placebo or daily oral TDF/FTC with placebo injections, following an oral lead-in phase.[9]

-

Primary Endpoint: Incident HIV infections.[9]

Clinical Efficacy Results

Both the HPTN 083 and HPTN 084 trials were stopped early by their respective Data and Safety Monitoring Boards due to the demonstrated high efficacy of this compound LA.[15]

| Trial | Population | This compound LA Arm (HIV Incidence) | TDF/FTC Arm (HIV Incidence) | Efficacy (Reduction in HIV acquisition) | Reference(s) |

| HPTN 083 | Cisgender men and transgender women who have sex with men | 0.41% (13 infections) | 1.22% (39 infections) | 66% | [15] |

| HPTN 084 | Cisgender women | 0.21% (4 infections) | 1.79% (34 infections) | 89% |

Conclusion

This compound (GSK1265744) stands as a testament to innovation in antiretroviral drug development. Its discovery, coupled with an efficient and diastereoselective synthesis, has paved the way for a long-acting injectable formulation that has demonstrated superior efficacy in preventing HIV-1 infection in diverse populations. The unique mechanism of action, favorable pharmacokinetic profile, and robust clinical data underscore the significant contribution of this compound to the global effort to combat the HIV epidemic. Further research and implementation studies will be crucial in optimizing its use and ensuring broad access to this important preventative and therapeutic agent.

References

- 1. What is the mechanism of this compound sodium? [synapse.patsnap.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. apretudehcp.com [apretudehcp.com]

- 4. In Vitro Antiviral Activity of this compound against HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Multicompartmental pharmacokinetic evaluation of long-acting this compound in healthy adults for HIV preexposure prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound for the prevention of HIV-1 in women: results from HPTN 084, a phase 3, randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. icap.columbia.edu [icap.columbia.edu]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. contagionlive.com [contagionlive.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of Human Immunodeficiency Virus (HIV) Infection in Cisgender Men and Transgender Women Who Have Sex With Men Receiving Injectable this compound for HIV Prevention: HPTN 083 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mullinslab.microbiol.washington.edu [mullinslab.microbiol.washington.edu]

The Structural Basis of Cabotegravir's Inhibition of HIV-1 Integrase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cabotegravir is a potent integrase strand transfer inhibitor (INSTI) integral to long-acting antiretroviral therapies for HIV-1. Its efficacy lies in the targeted disruption of the viral replication cycle by binding to the HIV-1 integrase enzyme. This document provides a detailed technical guide on the structural and mechanistic aspects of this compound's interaction with HIV-1 integrase. While an experimental crystal structure of the this compound/HIV-1 integrase complex has not been publicly released, this guide synthesizes available data from molecular modeling studies, quantitative assays, and general crystallographic methodologies to offer a comprehensive understanding of their interaction.

Mechanism of Action: Integrase Strand Transfer Inhibition

HIV-1 integrase is a crucial enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for viral replication. This process occurs in two main steps: 3'-processing and strand transfer. Integrase inhibitors, including this compound, primarily block the strand transfer step. By binding to the active site of the integrase, this compound prevents the enzyme from joining the viral DNA to the host DNA, thereby halting the replication of the virus. The active site of HIV-1 integrase contains a conserved DDE motif (comprising aspartate and glutamate residues) that is essential for its catalytic activity.

The following diagram illustrates the HIV-1 replication cycle and the specific point of inhibition by this compound.

Caption: HIV-1 Replication Cycle and this compound's Point of Inhibition.

Structural Insights: A Modeled Perspective

In the absence of an experimental crystal structure for the this compound-HIV-1 integrase complex, computational methods such as molecular modeling and docking have been employed to predict their binding interactions. These studies suggest that this compound binds within the active site of the integrase. The binding is stabilized by interactions with key residues of the DDE motif and other surrounding amino acids.

The following diagram illustrates the logical relationship of how this compound inhibits the integrase enzyme.

Caption: Mechanism of HIV-1 Integrase Inhibition by this compound.

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro assays, primarily measuring its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) against different strains of HIV-1.

| Assay Type | Target | Value | Reference |

| Strand Transfer Inhibition | Recombinant HTLV-1 Integrase | IC50: 77.8 ± 22.4 nM | |

| Antiviral Activity | HTLV-1 Transmission in cell culture | EC50: 0.56 ± 0.26 nM |

The emergence of drug resistance is a critical aspect of antiretroviral therapy. The following table summarizes the impact of key resistance-associated mutations (RAMs) in the integrase gene on the susceptibility to this compound, presented as fold change (FC) in IC50 compared to wild-type virus.

| Integrase Mutation(s) | Fold Change (FC) in IC50 | Reference |

| Q148R | Commonly selected mutation in virologic failure | |

| N155H | Commonly selected mutation in virologic failure | |

| E138K | Commonly selected mutation in virologic failure | |

| G140S/Q148H | - | |

| L74M/Q148R | ~40% of wild-type replication | |

| T66I/R263K | ~22% of wild-type replication | |

| M50I/R263K | ~70% of wild-type replication | |

| S119R/R263K | ~60% of wild-type replication | |

| Q95K/Q146R | ~65% of wild-type replication | |

| E157Q/R263K | ~52% of wild-type replication |

Experimental Protocols: A General Co-crystallization Workflow

Determining the three-dimensional structure of a protein-ligand complex is pivotal for structure-based drug design. While a specific protocol for the this compound/HIV-1 integrase complex is not available, a general workflow for co-crystallization and structure determination by X-ray crystallography is outlined below.

Caption: Generalized Workflow for Protein-Ligand Co-crystallization.

Methodology Details:

-

Protein Expression and Purification: The gene encoding for HIV-1 integrase would be cloned into an expression vector and transformed into a suitable host, such as E. coli. The protein would then be overexpressed and purified using a series of chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography) to achieve high purity. Protein identity and purity would be confirmed by methods like SDS-PAGE and mass spectrometry.

-

Complex Formation: The purified HIV-1 integrase would be incubated with an excess of this compound to ensure the formation of the protein-ligand complex. The incubation time and temperature would be optimized to maximize complex formation.

-

Crystallization: The protein-ligand complex would be subjected to high-throughput crystallization screening using various commercially available or custom-made screens. Promising initial crystal hits would be optimized by fine-tuning the concentrations of precipitant, buffer pH, and additives to obtain well-diffracting single crystals.

-

X-ray Diffraction Data Collection: Single crystals would be cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data would be collected at a synchrotron light source.

-

Structure Determination and Refinement: The collected diffraction data would be processed to determine the crystal's space group and unit cell dimensions. The structure would be solved using molecular replacement, using a known structure of HIV-1 integrase as a search model. The electron density for the bound this compound would be identified, and the ligand would be modeled into the density. The final structure would be refined and validated using crystallographic software.

Conclusion

This compound is a highly effective HIV-1 integrase inhibitor that plays a crucial role in modern antiretroviral therapy. While the precise atomic details of its interaction with HIV-1 integrase from a co-crystal structure are not yet publicly available, a combination of molecular modeling, biochemical, and virological data provides a strong foundation for understanding its mechanism of action. The development of resistance through specific mutations in the integrase enzyme underscores the importance of continued structural and mechanistic studies to guide the development of next-generation INSTIs. The generalized experimental protocols provided herein offer a roadmap for future efforts to elucidate the definitive crystal structure of this important drug-target complex.

Methodological & Application

Application Note and Protocols for LC-MS/MS Quantification of Cabotegravir in Plasma and Tissues

Introduction

Cabotegravir (CAB) is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs) and is used for the treatment and prevention of HIV-1 infection.[1] It functions by binding to the active site of the HIV integrase enzyme, thereby preventing the integration of viral DNA into the host cell's genome, a critical step in the viral replication cycle.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma and various tissues.

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the quantification of this compound.

Sample Preparation

Plasma Sample Preparation (Liquid-Liquid Extraction) [1][2]

-

To 200 µL of plasma sample in a microcentrifuge tube, add 100 µL of an internal standard (IS) working solution (e.g., Bictegravir, 1 µg/mL).[1][2]

-

Vortex the mixture for 2 minutes.[1]

-

Add 1 mL of an extraction solvent mixture of methanol and ethyl acetate (1:4, v/v).[1][2]

-

Vortex for 5 minutes, followed by centrifugation at 5000 rpm for 25 minutes.[1][2]

-

Transfer the supernatant (organic layer) to a new tube and evaporate to dryness using a lyophilizer or a gentle stream of nitrogen.[1]

-

Reconstitute the dried residue in 250 µL of the mobile phase.[1]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]

Tissue Sample Preparation (Homogenization and Solid-Phase Extraction) [3]

-

Accurately weigh the tissue biopsy sample.

-

Homogenize the tissue in 70% methanol.[3]

-

Centrifuge the homogenate to pellet cellular debris.

-

Subject the resulting supernatant to solid-phase extraction (SPE) for further cleanup.

-

Elute the analyte from the SPE cartridge and evaporate the eluent to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Dried Blood Spot (DBS) Sample Preparation [4]

-

Punch a 3 mm spot from the dried blood spot card.[4]

-

Perform an extraction procedure, which typically involves the addition of an extraction solvent and an isotopically labeled internal standard (e.g., this compound-15N, 13C, 2H2).[4]

-

Vortex and centrifuge the sample.

-

Transfer the supernatant for LC-MS/MS analysis.[4]

Liquid Chromatography

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is required.[1][5]

-

Column: A C18 analytical column is commonly used, for instance, a Phenomenex C18 (50 x 4.6 mm, 5.0 µm) or an HSS T3 column.[1][2][5]

-

Mobile Phase: An isocratic elution with a mixture of methanol and 0.1% formic acid in water (85:15, v/v) or acetonitrile and 0.1% formic acid in water (e.g., 35:65, v/v) can be employed.[1][2][5]

-

Flow Rate: A typical flow rate is between 0.3 mL/min and 0.8 mL/min.[1][6]

-

Column Temperature: Maintain the column at a constant temperature, for example, 25°C or 40°C.[1][6]

-

Injection Volume: Inject 5-15 µL of the prepared sample.[1][6]

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.[1]

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.[1][6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.[1]

-

MRM Transitions:

-

Instrument Parameters: Optimize source parameters such as ion spray voltage, source temperature, curtain gas, collision gas, declustering potential, and collision energy for maximum signal intensity.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for this compound in plasma and other biological matrices as reported in various studies.

Table 1: Linearity and Sensitivity of this compound Quantification

| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| Human Plasma | 400 - 16000 | 400 | 0.9998 | [1][2] |

| Human Plasma | 2 - 1000 | 2 | 0.999 | [7] |

| Human Plasma | 50 - 10000 | 50 | >0.99 | [5] |

| Dried Blood Spots | 25 - 20000 | 25 | Not Specified | [4] |

| Rat Plasma & Tissues | Not Specified | Not Specified | Not Specified | [6][8] |

Table 2: Accuracy and Precision of this compound Quantification in Plasma

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| LQC | 400 | 2.54 - 5.21 | 2.54 - 5.21 | Not Specified | Not Specified | [1] |

| MQC | 1120, 8000 | 2.54 - 5.21 | 2.54 - 5.21 | Not Specified | Not Specified | [1] |

| HQC | 12000 | 2.54 - 5.21 | 2.54 - 5.21 | Not Specified | Not Specified | [1] |

| LLQC | 2 | Not Specified | Not Specified | 100 | 100 | [7] |

| LQC | 6 | Not Specified | Not Specified | 106 | 103 | [7] |

| MQC-1 | 50 | Not Specified | Not Specified | 97 | 98 | [7] |

| MQC-2 | 400 | Not Specified | Not Specified | 97 | 100 | [7] |

| HQC | 800 | Not Specified | Not Specified | 103 | 100 | [7] |

| Plasma Assay | Not Specified | <5.0 | <5.0 | 101 | 101 | [5] |

Table 3: Recovery and Stability of this compound

| Parameter | Matrix | Result | Reference |

| Recovery (LQC, MQC, HQC) | Human Plasma | 102.85%, 97.84%, 94.27% | [2] |

| Recovery | Human Plasma | 99% | [5] |

| Stability (Various Conditions) | Human Plasma | 92.93% - 103.89% | [1][2] |

| Stability (Benchtop, LQC/HQC) | Human Plasma | 112.8%, 111.7% | [7] |

Visualizations

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

Caption: Key parameters for analytical method validation.

References

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. Multicompartmental pharmacokinetic evaluation of long‐acting this compound in healthy adults for HIV preexposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]